molecular formula C15H13NO3 B073898 Methyl 4-benzamidobenzoate CAS No. 39799-73-0

Methyl 4-benzamidobenzoate

Cat. No.: B073898
CAS No.: 39799-73-0
M. Wt: 255.27 g/mol
InChI Key: GPQCAISAMTWGKJ-UHFFFAOYSA-N
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Description

Methyl 4-benzamidobenzoate is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid and is characterized by the presence of a benzamide group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-benzamidobenzoate can be synthesized through the reaction of methyl 4-aminobenzoate with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-benzamidobenzoate serves as an important intermediate in organic synthesis. It is utilized for the preparation of various derivatives and complex molecules. Its structure allows it to participate in reactions such as:

  • Amidation : The compound can be transformed into other amides, expanding its utility in synthesizing pharmaceuticals and agrochemicals.
  • Functionalization : It acts as a precursor for the introduction of functional groups that can modify the properties of target molecules.

Polymer Science

Recent studies highlight the incorporation of this compound into polyimide materials. These polyimides exhibit enhanced properties due to the bulky pendant groups derived from this compound. Key findings include:

  • Thermal Stability : The addition of this compound improves the thermal stability of polyimides, making them suitable for high-temperature applications .
  • Gas Transport Properties : Research indicates that these modified polyimides demonstrate superior gas transport characteristics, which are crucial for applications in membrane technology for gas separation .

Table 1: Properties of Polyimides Containing this compound

PropertyValue
Glass Transition TemperatureIncreased by 20°C
Permeability CoefficientImproved by 30%
Thermal Decomposition TempAbove 400°C

Material Chemistry

In material chemistry, this compound has been studied for its role in developing new materials with specific functionalities. For instance:

  • Coatings and Films : The compound has been explored as a component in coatings that require specific adhesion and flexibility properties.
  • Composite Materials : Its integration into composite systems enhances mechanical strength and thermal resistance, making it valuable for aerospace and automotive applications .

Biological Applications

While primarily focused on chemical and material sciences, there is potential for biological applications as well:

  • Drug Development : Due to its structural characteristics, this compound may serve as a starting point for synthesizing biologically active compounds, potentially leading to new therapeutic agents.
  • Bioactivity Studies : Investigations into the biological activity of derivatives could reveal new pharmacological properties.

Case Study 1: Polyimide Membranes

A study conducted by Cruz et al. (2022) synthesized several polyimides incorporating methyl benzamidobenzoate. The resulting membranes showed enhanced performance in CO2/CH4 separation processes, demonstrating their applicability in environmental technologies .

Case Study 2: Synthesis of Derivatives

Research by Popovski et al. (2011) explored the synthesis of this compound derivatives through various chemical reactions. The derivatives exhibited unique properties that could be exploited in different chemical contexts, showcasing the versatility of the original compound .

Mechanism of Action

The mechanism by which methyl 4-benzamidobenzoate exerts its effects involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating enzyme activity and cellular processes.

Comparison with Similar Compounds

Methyl 4-benzamidobenzoate can be compared with other similar compounds such as:

    Methyl benzoate: A simpler ester derivative of benzoic acid, lacking the benzamide group.

    Benzamide: The parent compound with a benzamide group but without the ester functionality.

    Methyl 4-aminobenzoate: A precursor in the synthesis of this compound, containing an amino group instead of the benzamide group.

Uniqueness: this compound is unique due to the presence of both the ester and benzamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.

Biological Activity

Methyl 4-benzamidobenzoate, a compound belonging to the class of benzamide derivatives, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by a benzamide functional group attached to a benzoate moiety. The general structure can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

The synthesis typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate, leading to the formation of the methyl ester derivative. This process is crucial for enhancing the compound's solubility and bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its antibacterial efficacy, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-64 µg/mL, showcasing its potential as an antimicrobial agent .

2. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound derivatives have been evaluated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. A study found that certain derivatives exhibited up to 72% inhibition of sEH activity in vitro, suggesting a therapeutic potential for managing hypertension and vascular inflammation .

CompoundsEH Inhibition (%)MIC (µg/mL)
This compound7232-64
4-(4-chlorobenzamido)benzoic acid6864
4-(4-fluorobenzamido)benzoic acid6532

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be approximately 12.93 µM for MCF-7 and 11.52 µM for HCT116, indicating a strong cytotoxic effect .

Case Study: Antiviral Activity

A recent investigation into the antiviral properties of benzamide derivatives, including this compound, revealed promising results against filoviruses such as Ebola and Marburg viruses. Compounds were tested in Vero cells, with one derivative showing an EC50 value of less than 10 µM against both viruses . This highlights the potential for further development into therapeutic agents for viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for Methyl 4-benzamidobenzoate, and how can reaction parameters be optimized for high purity?

Answer: this compound can be synthesized via nucleophilic substitution or condensation reactions. Key considerations include:

  • Substrate preparation : Start with 4-aminobenzoic acid derivatives, followed by benzoylation using benzoyl chloride under anhydrous conditions.
  • Reagent optimization : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Temperature control : Maintain temperatures between 0–5°C during benzoylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) improves purity.

Example reaction conditions adapted from benzamide syntheses:

Reaction TypeReagents/ConditionsKey Products
AcylationBenzoyl chloride, DMAP, DCM, 0°CThis compound
EsterificationMethanol, H₂SO₄ catalyst, refluxMethyl ester intermediate

Refer to analogous protocols for benzamide derivatives in pharmacological studies for validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: Critical safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Waste disposal : Segregate chemical waste and use licensed hazardous waste disposal services .

Note: Toxicity data for this compound may be limited; assume acute hazards based on structurally similar benzamides .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Answer: A multi-technique approach ensures accurate characterization:

  • ¹H/¹³C NMR : Identify protons on the benzamide (δ 7.5–8.3 ppm) and ester groups (δ 3.9 ppm for OCH₃) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₃NO₃).
  • Melting Point : Compare with literature values (e.g., >200°C for similar benzamides) .

Cross-reference data with NIST/TRC Web Thermo Tables for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies often arise from variability in:

  • Assay conditions : Standardize parameters (e.g., pH, solvent polarity) across studies.
  • Purity thresholds : Use HPLC (>98% purity) to eliminate confounding effects from impurities .
  • Cell lines/models : Validate results across multiple biological systems (e.g., in vitro vs. ex vivo).
  • Statistical rigor : Apply multivariate analysis to account for batch effects or outliers.

Case study: Dopamine D2 receptor binding assays for benzamide derivatives showed variability dependent on substituent positioning .

Q. What advanced functionalization strategies enable bioconjugation of this compound?

Answer: The benzamide and ester moieties allow site-specific modifications:

  • Click Chemistry : Introduce alkyne groups for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link biomolecules .
  • Photocatalysis : Use iridium-based catalysts for C–H activation to attach fluorescent tags.
  • Enzymatic catalysis : Lipases or esterases selectively hydrolyze the ester group for prodrug applications.

Example: Alkyne-functionalized derivatives enable bioimaging probes via click chemistry .

Q. How do solvent effects and catalysts influence the regioselectivity of this compound in electrophilic substitutions?

Answer: Regioselectivity is governed by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution.
  • Lewis acids : FeCl₃ or AlCl₃ direct electrophiles (e.g., Br₂) to the para position relative to the electron-withdrawing benzamide group.
  • Temperature : Lower temperatures (−20°C) favor kinetic control, reducing side reactions.

Data-driven approach: Compare reaction outcomes using GC-MS or HPLC to quantify product ratios .

Properties

IUPAC Name

methyl 4-benzamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCAISAMTWGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352467
Record name methyl 4-benzamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39799-73-0
Record name methyl 4-benzamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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